molecular formula C26H52O2 B1605742 Lauryl myristate CAS No. 2040-64-4

Lauryl myristate

Cat. No. B1605742
CAS RN: 2040-64-4
M. Wt: 396.7 g/mol
InChI Key: DFQOCHPHORLRID-UHFFFAOYSA-N
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Description

Lauryl myristate is a chemical compound that is commonly used in the cosmetic industry as an emollient, surfactant, and skin conditioning agent. It is derived from lauric acid and myristic acid, which are fatty acids found in coconut oil and palm kernel oil. Lauryl myristate is also used in the pharmaceutical industry as an ingredient in topical creams and ointments. In

Scientific Research Applications

1. Environmental Applications Lauryl myristate, along with other long-chain fatty acids such as lauric and myristic acids, has been studied for its environmental applications. Koster and Cramer (1987) found that lauric acid inhibited the microbial formation of methane from acetate in granular sludge, indicating its potential in controlling methane production in waste treatment processes (Koster & Cramer, 1987).

2. Food Additives and Nutritional Aspects Lauryl myristate and similar fatty acids have been re-evaluated for their safety as food additives. Mortensen et al. (2017) reviewed fatty acids (including lauric and myristic acids) used as food additives and concluded that they were of no safety concern at reported uses and use levels (Mortensen et al., 2017).

3. Energy Storage and Solar Applications A study by Keleş, Kaygusuz, and Sari (2005) explored the use of lauric and myristic acids in solar energy applications. They found that a eutectic mixture of these acids could be used as a phase change material for low-temperature heating, such as in solar space heating (Keleş, Kaygusuz, & Sari, 2005).

4. Catalysis and Chemical Industry In the field of catalysis, Romero-Rivera et al. (2011) used lauryl and myristyl derivatives to prepare MoS2 catalysts, which showed high performance in the hydrodesulfurization of dibenzothiophene, a process crucial in the chemical industry (Romero-Rivera et al., 2011).

5. Pharmaceutical and Cosmetic Applications Lauryl myristate's derivatives have been researched in pharmaceuticals and cosmetics for enhancing drug delivery through the skin. Idrees et al. (2014) studied the effect of lauryl and myristic acid derivatives on the release of flurbiprofen from transdermal patches, indicating their potential in transdermal drug delivery systems (Idrees et al., 2014).

6. Antimicrobial and Antitumor Properties Nishikawa et al. (1976) investigated the antitumor activity of lauric and myristic acids, finding them effective against Ehrlich ascites carcinoma in mice, suggesting their potential in cancer treatment (Nishikawa et al., 1976). Additionally, lauric and myristic acids were also studied for their antimicrobial properties, indicating potential applications in preventing infections and promoting health (Bergsson et al., 1998).

properties

IUPAC Name

dodecyl tetradecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H52O2/c1-3-5-7-9-11-13-15-16-18-20-22-24-26(27)28-25-23-21-19-17-14-12-10-8-6-4-2/h3-25H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFQOCHPHORLRID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(=O)OCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H52O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1062120
Record name Tetradecanoic acid, dodecyl ester
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

396.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lauryl myristate

CAS RN

2040-64-4
Record name Dodecyl myristate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2040-64-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lauryl myristate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002040644
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tetradecanoic acid, dodecyl ester
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Tetradecanoic acid, dodecyl ester
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dodecyl myristate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.401
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Record name LAURYL MYRISTATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
47
Citations
MM Fiume, BA Heldreth, WF Bergfeld - brahston.com
… Lauryl isostearate Lauryl laurate Lauryl myristate" Lauryl oleate Lauryl palmitate Lauryl stearate Lignoceryl erucate Myristyl isostearate Myristyl laurate Myristyl myristate" Myristyl …
Number of citations: 2 brahston.com
MM Fiume, BA Heldreth, WF Bergfeld… - … journal of toxicology, 2015 - journals.sagepub.com
… Lauryl myristate/2040-64-4 The ester of lauryl alcohol and myristic acid. The ester obtained from the reaction of lauryl alcohol with myristic acid. Skin-cond agent—oc; hair-cond agent …
Number of citations: 27 journals.sagepub.com
A Bondi, LB Scott - Nature, 1951 - nature.com
… In order to test the applicability of this hypothesis to mixtures of esters, a series of mixtures was prepared from two esters (cetyl caprate and lauryl myristate) which happened to be …
Number of citations: 2 www.nature.com
S Xu, M Du, X Yu, Z Zhang, L Zhou, G Zhu… - Journal of Energy …, 2023 - Elsevier
… Firstly, nanoscale poly (p-phenylenediamine) (PPPD) as stabilizer and photothermal conversion material was synthesized and used in the encapsulation of lauryl myristate as phase …
Number of citations: 6 www.sciencedirect.com
T Tan, M Zhang, J Xu, J Zhang - Process Biochemistry, 2004 - Elsevier
… 0.1 g Span-20 and 0.1 g lauryl myristate as well as 0.1 g oleyl oleate were added in 10 g celite and then the 50 ml enzyme solution was added. The mixture was gently stirred with a …
Number of citations: 116 www.sciencedirect.com
A Yıldırım, S Mudaber, S Öztürk - European Journal of Lipid …, 2019 - Wiley Online Library
Biological wax esters are important commercial products used in various industrial and medicinal fields. These valuable compounds can be synthesized via several chemical and …
Number of citations: 13 onlinelibrary.wiley.com
MD Belsito, RA Hill, CD Klaassen, DC Liebler… - cir-safety.org
The CIR Expert Panel assessed the safety of 237 alkyl esters for use in cosmetics, concluding that these ingredients are safe in cosmetic formulations in the present practices of use and …
Number of citations: 2 www.cir-safety.org
L di Bitonto, S Todisco, V Gallo, C Pastore - Bioresource Technology …, 2020 - Elsevier
… GC–MS analysis stated the presence of lauryl myristate, lauryl palmitate, myristyl palmitate and lauryl oleate. Fraction F3 contained FAMEs. In fractions F4 and F5, methyl estolides were …
Number of citations: 19 www.sciencedirect.com
Y Shimada, K Maruyama, A Sugihara, T Baba… - Journal of the American …, 1998 - Springer
… Lauryl myristate (the initial content of the ethyl ester, 5.1 mol%); ●, lauryl palmitate (21.1 mol%); ■■, lauryl palmitooleate (5.8 mol%); ■, lauryl stearate (3.9 mol%); ▲▲, lauryl oleate (…
Number of citations: 52 link.springer.com
AR Pinder, R Robinson - Nature, 1951 - nature.com
… Melting Points of Mixtures of Cetyl Caprate with Lauryl Myristate … Alternate possible arrangements of lauryl myristate and cetyl caprate in composite crystal lattices t, 1 = size of gaps (in …
Number of citations: 4 www.nature.com

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